5-(2-Methoxyphenyl)furan-2-boronic acid

Catalog No.
S6630253
CAS No.
2096334-87-9
M.F
C11H11BO4
M. Wt
218.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(2-Methoxyphenyl)furan-2-boronic acid

CAS Number

2096334-87-9

Product Name

5-(2-Methoxyphenyl)furan-2-boronic acid

IUPAC Name

[5-(2-methoxyphenyl)furan-2-yl]boronic acid

Molecular Formula

C11H11BO4

Molecular Weight

218.02 g/mol

InChI

InChI=1S/C11H11BO4/c1-15-9-5-3-2-4-8(9)10-6-7-11(16-10)12(13)14/h2-7,13-14H,1H3

InChI Key

LTARGWAEZPBNBM-UHFFFAOYSA-N

SMILES

B(C1=CC=C(O1)C2=CC=CC=C2OC)(O)O

Canonical SMILES

B(C1=CC=C(O1)C2=CC=CC=C2OC)(O)O
  • Organic synthesis

    The presence of the boronic acid group suggests potential applications in Suzuki-Miyaura coupling reactions. These reactions are powerful tools for carbon-carbon bond formation and are widely used in organic synthesis for the construction of complex molecules []. 5-(2-Methoxyphenyl)furan-2-boronic acid could be a valuable building block for the synthesis of novel furan-containing molecules with potential applications in pharmaceuticals, materials science, and other fields.

  • Medicinal chemistry

    Furans are a privileged structural motif found in many biologically active molecules []. The combination of the furan ring and the methoxyphenyl group in 5-(2-Methoxyphenyl)furan-2-boronic acid could lead to interesting drug discovery efforts. Researchers might investigate if this compound or its derivatives exhibit any biological activity relevant to specific diseases.

  • Material science

    Furan-based materials have attracted interest due to their potential applications in organic electronics and optoelectronic devices. The incorporation of 5-(2-Methoxyphenyl)furan-2-boronic acid into polymers or other materials could be explored for the development of novel functional materials.

5-(2-Methoxyphenyl)furan-2-boronic acid is an organoboron compound characterized by its unique structure, which includes a furan ring substituted with a boronic acid group and a methoxyphenyl moiety. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. The presence of both the furan and boronic acid functionalities enhances its reactivity and versatility in various chemical transformations .

, most prominently the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl or vinyl halide with a boronic acid in the presence of a palladium catalyst, leading to the formation of biaryl compounds. The boronic acid group acts as a nucleophile, facilitating the formation of new carbon-carbon bonds, which is essential in synthesizing complex organic molecules .

In addition to Suzuki coupling, this compound can also undergo other reactions such as:

  • Borylation: In which it can be used to introduce boron into various substrates.
  • Cross-coupling reactions: With different electrophiles, expanding its utility in synthetic organic chemistry.

The synthesis of 5-(2-Methoxyphenyl)furan-2-boronic acid typically involves several steps, including:

  • Formation of the furan ring: Starting from appropriate precursors like furfural or related compounds.
  • Boron incorporation: Utilizing boron reagents such as trimethylborate or boric acid derivatives under specific conditions to introduce the boron functionality.
  • Substitution reactions: Employing methods like Suzuki coupling to attach the methoxyphenyl group to the furan structure.

One common synthetic route includes the reaction of 5-formyl-2-furylboronic acid with a methoxy-substituted phenyl compound, followed by hydrolysis and purification steps to yield the desired product .

5-(2-Methoxyphenyl)furan-2-boronic acid finds applications primarily in:

  • Organic synthesis: As a key intermediate in the preparation of pharmaceuticals and agrochemicals through cross-coupling reactions.
  • Material science: In developing advanced materials that require specific electronic or optical properties due to its unique structure.
  • Research: Used as a reagent in various chemical transformations and studies related to organoboron chemistry .

Interaction studies involving 5-(2-Methoxyphenyl)furan-2-boronic acid focus on its reactivity with different substrates and catalysts. These studies help elucidate:

  • The efficiency of this compound in catalyzed reactions.
  • Its behavior in biological systems when interacting with proteins or enzymes.
  • The stability and reactivity under various experimental conditions.

Such investigations are crucial for optimizing its use in synthetic pathways and understanding its potential biological implications .

Several compounds share structural features with 5-(2-Methoxyphenyl)furan-2-boronic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Attributes
2-Methoxyphenylboronic acidArylboronic acid without furanSimpler structure; used extensively in Suzuki reactions
5-(Methoxycarbonyl)furan-2-boronic acidContains a carbonyl groupPotentially more reactive due to carbonyl functionality
5-Bromofuran-2-boronic acidBromine substituent on furanUseful for electrophilic substitution reactions

These compounds highlight the versatility of boronic acids in organic synthesis while emphasizing the unique combination of functionalities present in 5-(2-Methoxyphenyl)furan-2-boronic acid, making it particularly valuable for specific applications in research and industry .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

218.0750390 g/mol

Monoisotopic Mass

218.0750390 g/mol

Heavy Atom Count

16

Dates

Last modified: 11-23-2023

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